6-methyl-N-(piperidin-4-yl)pyridin-2-amine
Overview
Description
“6-methyl-N-(piperidin-4-yl)pyridin-2-amine” is a chemical compound that has been studied in the context of its arrangement within a layered structure of zirconium 4-sulfophenylphosphonate . It’s one of the derivatives of N-(pyridin-4-yl)pyridin-4-amine .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, there are studies on the synthesis of related compounds. For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .
Molecular Structure Analysis
The molecular structure of “this compound” and its derivatives has been studied using classical molecular simulation methods . The intercalated molecules were placed between SO3H groups of the host layers . The calculation results revealed a dense net of hydrogen bonds connecting water molecules and the guests in the interlayer space and the sulfo groups of the host layers .
Chemical Reactions Analysis
While specific chemical reactions involving “this compound” were not found, there are studies on the reactions of related compounds. For example, a Diels–Alder reaction between a key intermediate and Benzyl 1,2,3-triazine-5-carboxylate led to the formation of a correspondent compound .
Scientific Research Applications
Synthesis and Structural Analysis
- Synthesis and Spectral Characteristics : The compound N-1-methyl-6-(pyridin-3-yl)piperidine-2-thione, a thioanalogue of N-1-methylanabasine, shows potential for spectral and structural analysis. Its structure has been confirmed using various spectroscopic methods and X-ray diffraction analysis (Wojciechowska-Nowak et al., 2011).
Chemical Reactivity and Formation
- Chemical Activation and Formation of Maillard Reaction Products : Piperidine's interaction products in a glucose/lysine model system were studied. Piperidine can form reactive 1-methylidenepiperidinium ion with formaldehyde, indicating its potential in the formation of Maillard reaction products (Nikolov & Yaylayan, 2010).
Optical and Fluorescence Properties
- Structure-Dependent Optical Properties : A study on compounds with electron donating amino groups, including piperidine, highlighted their influence on thermal, redox, UV–Vis absorption, and emission properties. These properties are essential in applications like fluorescence and photonic materials (Palion-Gazda et al., 2019).
Catalytic Applications
- Aerobic Oxidation Catalysis : Piperidine's oxidation to lactams, important chemical feedstocks, is catalyzed efficiently by CeO2-supported gold nanoparticles. This highlights its utility in industrial catalysis and synthesis of valuable chemical intermediates (Dairo et al., 2016).
Molecular Interactions and Complex Formation
- Complex Formation with Group 12 Metals : The study of group 12 metal complexes with piperidine-related ligands shows significant structural diversity due to piperazine nitrogen participation in coordination. This has implications for the development of new materials and catalysts (Purkait et al., 2017).
Fluorescence and Photonic Studies
- Fluorescence Properties in New Enaminenaphthalimides : Piperidine derivatives in 4-enamine-N-methyl-1,8-naphthalimides show strong fluorescence, which is crucial for applications in photonic materials and sensors (McAdam et al., 2004).
Asymmetric Hydrogenation
- Asymmetric Hydrogenation of Pyridines : An auxiliary-based method for the asymmetric hydrogenation of substituted pyridines, enabling the formation of piperidines with multiple chiral centers, demonstrates the compound's utility in advanced organic synthesis and pharmaceuticals (Glorius et al., 2004).
Future Directions
Piperidines, which include “6-methyl-N-(piperidin-4-yl)pyridin-2-amine”, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Mechanism of Action
Target of Action
It’s worth noting that piperidine derivatives, which include this compound, are present in more than twenty classes of pharmaceuticals
Mode of Action
It’s known that the compound and its derivatives can be arranged in the interlayer space of zirconium sulfophenylphosphonate . The intercalated molecules were placed between SO3H groups of the host layers . Their mutual positions and orientations were solved by molecular simulation methods .
Biochemical Pathways
One study suggests that a related compound is an inhibitor of the flt3-itd and bcr-abl pathways
Result of Action
It’s known that piperidine derivatives have been associated with various pharmacological applications
Biochemical Analysis
Biochemical Properties
Piperidine derivatives, including 6-methyl-N-(piperidin-4-yl)pyridin-2-amine, are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and depends on the specific biochemical context.
Cellular Effects
Piperidine derivatives have been found to exhibit a wide range of biological activities, including anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant effects . These effects are likely to be mediated by the compound’s influence on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Properties
IUPAC Name |
6-methyl-N-piperidin-4-ylpyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3/c1-9-3-2-4-11(13-9)14-10-5-7-12-8-6-10/h2-4,10,12H,5-8H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFGJDAZNNXTNTD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC2CCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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